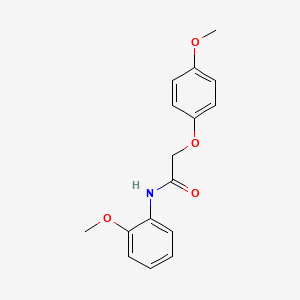![molecular formula C26H36N6O3 B1211126 1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)
1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine is a member of piperazines.
Scientific Research Applications
Anticancer Properties
- A study found that a similar compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, induces apoptosis in cancer cells, downregulates Bcl-2 protein levels, causes G2/M cell cycle arrest, and shows potent anti-growth activity in drug-resistant cancer cells. This compound also inhibited tumor growth and enhanced survival in tumor xenograft models (Lee et al., 2013).
Antimicrobial and Antibacterial Effects
- Novel derivatives containing the piperazine linker, similar to the compound , have shown significant in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. One specific compound demonstrated effective biofilm inhibition activities surpassing Ciprofloxacin (Mekky & Sanad, 2020).
- Another study synthesized N-Mannich bases using a similar piperazine structure, revealing broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds showed optimum anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Potential Antipsychotic Properties
- A study on butyrophenones, which include similar piperazine structures, suggests potential for antipsychotic drugs. These compounds showed affinity for dopamine and serotonin receptors and demonstrated antipsychotic potential in vitro and in vivo (Raviña et al., 2000).
Anti-inflammatory and Analgesic Agents
- Research on novel benzodifuranyl, oxadiazepines, and thiazolopyrimidines derived from similar structures revealed that these compounds can inhibit cyclooxygenase-1/2 and have significant analgesic and anti-inflammatory activities. Some showed high COX-2 selectivity and efficacy comparable to sodium diclofenac (Abu‐Hashem et al., 2020).
Imaging Agents in Medical Diagnostics
- A study on the synthesis of a PPARpan agonist, which includes a similar piperazine structure, discusses its potential as a medical diagnostic imaging agent. The compound's efficient synthesis and regioselective bond formation highlight its utility in diagnostic applications (Guo et al., 2006).
properties
Product Name |
1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Molecular Formula |
C26H36N6O3 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)-[1-(2-methylbutan-2-yl)tetrazol-5-yl]methyl]-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C26H36N6O3/c1-7-26(2,3)32-25(27-28-29-32)24(19-8-13-22(34-5)23(18-19)35-6)31-16-14-30(15-17-31)20-9-11-21(33-4)12-10-20/h8-13,18,24H,7,14-17H2,1-6H3 |
InChI Key |
RXFIUWUHIJWINV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=NN=N1)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC(C)(C)N1C(=NN=N1)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



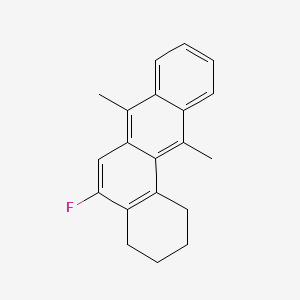
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
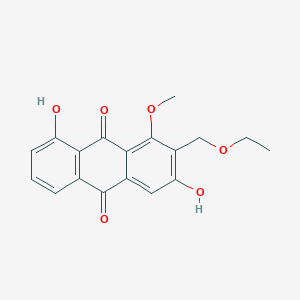
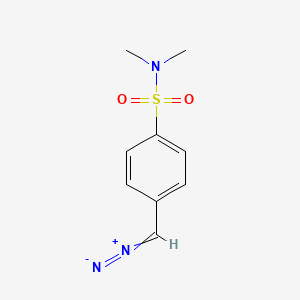
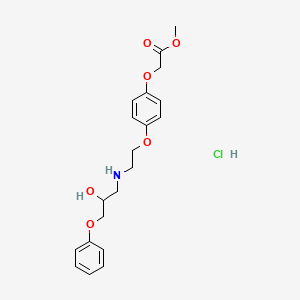

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
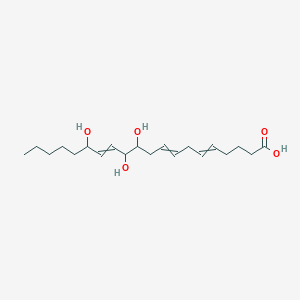
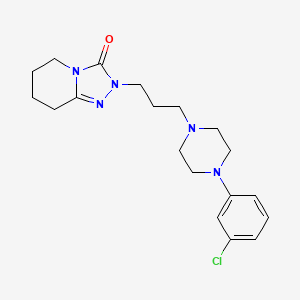

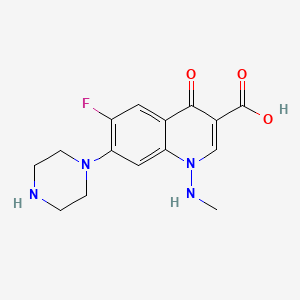
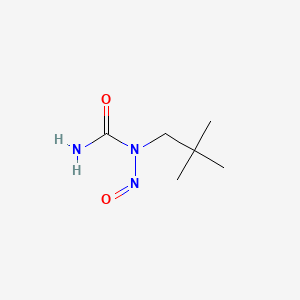
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
